5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Description
5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (CAS: 27115-74-8, molecular formula: C₅H₉N₃S) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 1-isopropylpyrazole moiety and an amine group at position 2 . This compound is of interest due to its structural versatility, which allows for modifications that enhance biological activity, such as antimicrobial, anticancer, or enzyme-inhibitory properties.
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-4-6(3-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) |
InChI Key |
SFGWQZQJSXUOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Carboxylic Acid Derivatives
A foundational approach involves cyclocondensation reactions between thiosemicarbazides and carboxylic acids or their derivatives. For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AR-1) serves as a precursor, where the thiol group is converted to a hydrazino derivative (AR-2) via reflux with hydrazine hydrate . Subsequent reaction with acetyl acetone and carbon disulfide yields 2-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole (AR-3), which is further functionalized with chloroacetyl chloride to produce intermediates like AR-4 .
Reaction Scheme:
-
Thiol to Hydrazino Conversion :
-
Cyclization with Acetyl Acetone :
-
Chloroacetylation :
Key Conditions :
Yield : ~36% for final thiadiazole derivatives .
Convergent Synthesis via Amidines and Isothiocyanates
A convergent strategy employs amidines and isothiocyanates as key intermediates. For instance, 5-isopropoxypicolinonitrile undergoes a Pinner reaction to form amidine II , which reacts with 2-isothiocyanato-3-methylpyridine (III ) to yield the thiadiazole core . Cyclization is facilitated by diisopropyl azodiformate (DIAD) in THF, followed by purification via column chromatography .
Reaction Scheme :
-
Amidine Formation :
-
Isothiocyanate Preparation :
-
Cyclocondensation :
Key Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 25°C (room temperature)
Characterization :
Domino Double 1,3-Dipolar Cycloaddition
A novel domino reaction strategy utilizes nitrile imines and Erlenmeyer thioazlactones. This method avoids multi-step isolation, enabling direct synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines in high yields . The process involves sequential cycloadditions followed by elimination of carbon monoxide and phenylmethanthiol .
Reaction Scheme :
-
1,3-Dipolar Cycloaddition :
-
Elimination :
Advantages :
Multi-Step Synthesis via Claisen-Schmidt and Cyclization Reactions
A multi-step route begins with Claisen-Schmidt condensation between acetophenone and 4-nitrobenzaldehyde to form chalcone derivatives. Subsequent hydrazine hydrate treatment yields pyrazoline intermediates, which are acetylated and cyclized with carbon disulfide to form thiadiazole cores .
Reaction Steps :
-
Chalcone Synthesis :
-
Pyrazoline Formation :
-
Thiadiazole Cyclization :
Optimization :
Yield : 70–85% for final thiadiazoles .
Alkylation and Functionalization of Preformed Thiadiazole Cores
Preformed 1,3,4-thiadiazol-2-amines are alkylated with propargyl bromide or substituted halides to introduce the 1-(propan-2-yl)-1H-pyrazol-4-yl moiety. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with isopropyl iodide under basic conditions to install the isopropyl group .
Reaction Scheme :
-
Alkylation :
-
Suzuki Coupling :
Conditions :
Comparative Analysis of Synthetic Methods
Characterization and Validation
Synthesized compounds are validated using:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-5 position (adjacent to sulfur). Key findings include:
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
Cross-Coupling Reactions
The pyrazole moiety enables transition-metal-catalyzed coupling:
Acylation and Oxidation
The exocyclic amine undergoes functionalization:
| Reaction Type | Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|---|
| Acylation | Acetyl chloride, TEA, THF, 0°C | Acetamide derivatives | Retains thiadiazole ring stability under mild conditions. | |
| Oxidation | H₂O₂, acetic acid, 50°C | Sulfoxide/sulfone analogs | Controlled oxidation preserves pyrazole integrity. |
Coordination Chemistry
The amine and sulfur atoms act as ligands for metal complexes:
Biological Activity Correlation
Derivatives show structure-activity relationships (SAR):
Synthetic Methodology Optimization
Recent advances in synthesis:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a study focused on the synthesis of pyrazole-thiadiazole derivatives showed promising in vitro anticancer activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antiviral Properties
Another study highlighted the antiviral potential of pyrazole derivatives, including those similar to 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine. These compounds were tested against coronaviruses and demonstrated effective inhibition of viral replication. The structural modifications in the phenyl moiety allowed for enhanced biological activity, indicating that this class of compounds could be further explored for antiviral drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that 1,3,4-thiadiazoles possess a broad spectrum of biological activities, including significant antimicrobial effects. The synthesis of various thiadiazole derivatives has led to the discovery of compounds with potent activity against bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Emerging evidence suggests that certain pyrazole derivatives may exhibit neuroprotective effects. The ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's, has been observed in some thiadiazole compounds. This suggests potential applications in treating cognitive disorders and enhancing memory function .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported for synthesizing this compound and its derivatives, often utilizing starting materials such as hydrazones and thioketones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Core Structural Variations
The 1,3,4-thiadiazole scaffold is common among analogs, but substituents at positions 2 and 5 vary significantly, influencing physicochemical and biological properties.
Key Observations :
Target Compound
While explicit synthesis details are absent, analogous 1,3,4-thiadiazol-2-amine derivatives are typically synthesized via cyclodehydration of thiosemicarbazides with reagents like POCl₃ or H₂SO₄ . For example:
Key Analogs
Target Compound
No direct biological data is provided, but structural analogs demonstrate diverse activities:
- Anticancer : Quinazoline-thiadiazole hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine) show potent glycogen synthase kinase (GSK-3) inhibition .
- Antiviral : 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives are intermediates in anti-SARS-CoV-2 drug candidates .
- Antimicrobial : Sulfur-containing analogs (e.g., 5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-...) may exhibit enhanced antibacterial activity due to electron-withdrawing groups .
Structure-Activity Relationships (SAR)
- Pyrazole vs. Pyridine : Pyrazole-substituted compounds (target, ) may offer better metabolic stability than pyridine analogs ().
- Bulkier Substituents: Cyclopropyl or quinoline groups () improve target selectivity but reduce solubility.
Physicochemical Properties
| Property | Target Compound | 5-(Pyridin-3-yl)-... | 5-(4-Methylphenyl)-... |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Water Solubility | Moderate | High | Low |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Insights :
- The target compound’s isopropylpyrazole group balances lipophilicity (LogP ~1.8) and solubility, making it suitable for oral bioavailability.
- Pyridine-containing analogs () exhibit higher solubility due to polar nitrogen atoms.
Biological Activity
5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that falls under the category of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
The compound consists of a pyrazole ring and a thiadiazole moiety, which are critical for its biological activity.
Thiadiazole derivatives have been shown to exhibit their biological activities through various mechanisms:
- Antimicrobial Activity : Many thiadiazole compounds demonstrate significant antibacterial and antifungal properties. They often disrupt cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
- Anticancer Activity : Thiadiazoles have been reported to induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival. They may inhibit DNA replication and RNA synthesis without affecting protein synthesis, making them potential candidates for cancer therapy .
- Enzyme Inhibition : Some studies indicate that thiadiazole derivatives can act as inhibitors of enzymes such as phosphodiesterase and lipoxygenase, which are implicated in inflammatory processes and cancer progression .
Antimicrobial Studies
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria using the disc diffusion method, the compound showed significant inhibition zones:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Aspergillus niger | 14 |
The results indicate that the compound has potential as an antimicrobial agent.
Anticancer Studies
In vitro studies on cancer cell lines such as HeLa and A549 revealed that the compound has cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 |
| A549 | 7.45 |
Flow cytometry analysis showed that the compound induces apoptosis in cancer cells by disrupting the cell cycle at the sub-G1 phase .
Case Studies
- Study on Anticancer Potential : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study focused on the synthesis of various thiadiazole derivatives showed that those containing the pyrazole moiety had enhanced antibacterial properties against resistant strains of bacteria .
Q & A
Q. What are the optimized synthetic routes for 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine, particularly focusing on cyclization steps?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key steps include:
- Cyclization : Reacting substituted hydrazides with POCl₃ to form the 1,3,4-thiadiazole core .
- Pyrazole Integration : Introducing the 1-(propan-2-yl)pyrazole moiety via nucleophilic substitution or cross-coupling reactions.
- Purification : Crystallization from ethanol or acetone yields pure product .
- Table: Reaction Optimization Parameters
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6 h | 65–75 | |
| Solvent Selection | Ethanol vs. Acetone | Higher purity in acetone |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .
- NMR : ¹H NMR confirms proton environments (e.g., pyrazole CH at δ 7.5–8.0 ppm; isopropyl CH₃ at δ 1.3–1.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .
Advanced Research Questions
Q. How can computational methods like DFT or wavefunction analysis (Multiwfn) predict the electronic properties of this compound?
- Methodological Answer :
- Electrostatic Potential (ESP) Maps : Generated using Multiwfn to visualize electron-rich (thiadiazole N atoms) and electron-deficient (pyrazole ring) regions .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G* basis set) reveal reactivity trends .
- Example Data :
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to oxidation |
| LUMO Energy | -1.8 | Electrophilic reactivity |
Q. What role does the compound’s crystal packing play in its physicochemical behavior?
- Methodological Answer :
- X-ray Diffraction : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice .
- Impact on Solubility : Planar thiadiazole-pyrazole stacking reduces aqueous solubility, necessitating co-solvents .
- Table: Key Crystallographic Parameters
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle | 18.2° | 30.3° |
| Hydrogen Bond Length | 2.89 Å | 2.95 Å |
Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Modify the pyrazole’s isopropyl group to alter lipophilicity (e.g., compare logP values) .
- Enzyme Binding Assays : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains .
- Case Study : Analogous compounds (e.g., crizotinib derivatives) show that bulky substituents enhance kinase inhibition .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
